Biguanide, 1,1-diphenyl-
Overview
Description
Biguanide, 1,1-diphenyl-: is an organic compound derived from biguanide, characterized by the presence of two phenyl groups attached to the nitrogen atoms of the biguanide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biguanide, 1,1-diphenyl- typically involves the reaction of phenyl-substituted guanidines with appropriate reagents. One common method includes the condensation of phenylguanidine with dicyandiamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Biguanide, 1,1-diphenyl- often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Biguanide, 1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ureas, while reduction can produce phenyl-substituted amines .
Scientific Research Applications
Chemistry: Biguanide, 1,1-diphenyl- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed as a starting material for the synthesis of various nitrogen-containing heterocycles .
Biology: In biological research, Biguanide, 1,1-diphenyl- is studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of microbial pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Its structural similarity to other biguanides, such as metformin, suggests it may have similar pharmacological effects .
Industry: In the industrial sector, Biguanide, 1,1-diphenyl- is used as a precursor for the synthesis of various functional materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Biguanide, 1,1-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. Studies suggest that it may inhibit mitochondrial complex I, leading to energy stress and activation of compensatory responses mediated by energy sensors. This mechanism is similar to that of other biguanides, such as metformin, which is known to increase insulin sensitivity and reduce glucose production in the liver .
Comparison with Similar Compounds
Metformin: A widely used antidiabetic drug with a similar biguanide structure.
Phenformin: Another antidiabetic biguanide, withdrawn from the market due to toxic effects.
Buformin: A biguanide with hypoglycemic properties, also withdrawn due to safety concerns.
Uniqueness: Biguanide, 1,1-diphenyl- is unique due to the presence of two phenyl groups, which confer distinct chemical and biological properties. These phenyl groups enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(diaminomethylidene)-1,1-diphenylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-13(16)18-14(17)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H5,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQZLPVAFDPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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